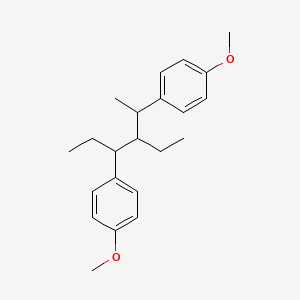

Benzestrol Dimethyl Ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[3-ethyl-4-(4-methoxyphenyl)hexan-2-yl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2/c1-6-21(16(3)17-8-12-19(23-4)13-9-17)22(7-2)18-10-14-20(24-5)15-11-18/h8-16,21-22H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTJXPLKDGPKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC)C(CC)C(C)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747090 | |

| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-87-3 | |

| Record name | 1,1'-(3-Ethylhexane-2,4-diyl)bis(4-methoxybenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Benzestrol Dimethyl Ether and Its Analogs

General Synthetic Routes for Diaryl Ether Compounds

The formation of the diaryl ether linkage is a critical step in many organic syntheses. Several methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

Etherification Reaction Mechanisms

The fundamental process of forming an ether bond, known as etherification, can proceed through several mechanisms. One of the most common is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction. harvard.edulibretexts.org In the context of diaryl ethers, this typically involves a phenoxide reacting with an aryl halide.

Another significant mechanism is nucleophilic aromatic substitution (SNAr), where a nucleophile, such as a phenoxide, attacks an electron-deficient aryl halide. This reaction is facilitated by the presence of electron-withdrawing groups on the aryl halide. organic-chemistry.orgpdx.edu

Reductive etherification presents an alternative pathway, involving the reaction of alcohols and ketones to form ethers. acs.org This can proceed through direct, ketal, or enol pathways, often requiring both acid and metal surfaces for catalysis. acs.org

Catalyst Systems in Ether Synthesis

The synthesis of diaryl ethers has been significantly advanced by the development of various catalyst systems. researchgate.net

Copper-Catalyzed Reactions: The Ullmann condensation, a classic method, traditionally uses stoichiometric amounts of copper to couple an aryl halide with a phenol (B47542) at high temperatures. rsc.orgnih.govwikipedia.org Modern modifications have led to the use of catalytic amounts of copper, often with ligands, under milder conditions. nih.govorganic-chemistry.orgbeilstein-journals.org Copper(I) oxide and copper(I) iodide are common copper sources. organic-chemistry.org Inexpensive ligands can accelerate these Ullmann-type couplings. organic-chemistry.org Furthermore, copper(I)-exchanged zeolites have been shown to be effective and recyclable catalysts for this transformation. acs.org

Palladium-Catalyzed Reactions: The Buchwald-Hartwig amination has been adapted for C-O bond formation, providing a powerful method for diaryl ether synthesis. rsc.orgorganic-chemistry.org These reactions typically employ palladium catalysts with specialized phosphine-based ligands. nih.govorganic-chemistry.org The development of bulky biarylphosphine ligands has enabled these reactions to proceed under milder conditions and with a broader substrate scope. nih.gov Catalyst systems prepared in situ from precursors like Pd(OAc)₂ and N-heterocyclic carbene (NHC) salts have also proven effective. organic-chemistry.org

Other Metal-Free Approaches: Diaryliodonium salts offer a metal-free alternative for the synthesis of diaryl ethers, reacting with phenols to form the desired products. organic-chemistry.orgpdx.edu

Table 1: Comparison of Catalyst Systems for Diaryl Ether Synthesis

| Catalyst System | Typical Reaction Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Ullmann (Traditional) | High temperatures (>200 °C), stoichiometric copper | Well-established | Harsh conditions, limited functional group tolerance | nih.govwikipedia.org |

| Ullmann (Modern) | Lower temperatures (90-110 °C), catalytic copper with ligands | Milder conditions, improved functional group tolerance | Ligand may be required | nih.govbeilstein-journals.org |

| Buchwald-Hartwig | Room temperature to 100 °C, Palladium catalyst with phosphine (B1218219) ligands | Mild conditions, broad substrate scope | Expensive and sensitive catalysts | nih.govorganic-chemistry.org |

| Diaryliodonium Salts | Room temperature, metal-free | Mild conditions, avoids transition metals | Requires synthesis of the diaryliodonium salt | organic-chemistry.orgpdx.edu |

Total Synthesis Approaches to Benzestrol (B26931) and its Dimethyl Ether Derivative

The synthesis of Benzestrol, a molecule with the chemical formula C₂₀H₂₆O₂, and its dimethyl ether derivative requires a multi-step approach. smolecule.com

Classic Synthetic Pathways for Benzestrol

The synthesis of Benzestrol, scientifically known as 2,4-di(p-hydroxyphenyl)-3-ethylhexane, has been documented since the mid-1940s. smolecule.comdrugfuture.comnih.gov One common approach involves the alkylation of a phenolic precursor to form the central ethylhexane chain, followed by a coupling reaction to introduce the two p-hydroxyphenyl groups. smolecule.com An improved method for its synthesis was later reported. drugfuture.com

Adaptations for Dimethyl Ether Formation

To synthesize Benzestrol Dimethyl Ether, the hydroxyl groups of Benzestrol are converted to methoxy (B1213986) groups. This is typically achieved through a Williamson ether synthesis, where Benzestrol is treated with a methylating agent, such as dimethyl sulfate (B86663) or a methyl halide, in the presence of a base. google.comwikipedia.org The reaction of hexestrol (B1673224) with methylallyl halides to form an ether derivative provides a comparable example of this type of transformation. google.com

Advanced Stereoselective Synthesis of this compound Isomers

Benzestrol possesses three contiguous stereocenters, leading to the possibility of multiple stereoisomers. nih.gov Advanced synthetic methods have been developed to selectively synthesize specific isomers.

Recent research has demonstrated an iterative Matteson homologation reaction with catalyst-controlled diastereoselectivity for the synthesis of each stereoisomer of Benzestrol. nih.govacs.orgacs.org This approach allows for the precise construction of the carbon framework with control over the stereochemistry at each chiral center. acs.org The synthesis of all eight stereoisomers of Benzestrol has been achieved using this methodology, starting from two common intermediates and employing opposite enantiomers of the catalysts. acs.org This strategy provides a framework for the synthesis of other complex molecules with multiple contiguous stereocenters. nih.govacs.org

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| Benzestrol |

| This compound |

| Dimethyl sulfate |

| Hexestrol |

| Pd(OAc)₂ (Palladium(II) acetate) |

Iterative Catalyst-Controlled Diastereoselective Homologations

A significant advancement in the synthesis of benzestrol isomers has been the development of an iterative, catalyst-controlled Matteson homologation reaction. nih.govacs.org This strategy enables the selective synthesis of each stereoisomer of benzestrol, a compound characterized by three contiguous stereocenters. nih.gov The core of this methodology is the design of a specific catalyst that dictates the stereochemical outcome of the reaction. acs.org

The Matteson homologation is a powerful tool for the iterative construction of adjacent stereocenters. uni-saarland.de In its classic form, the process involves the reaction of a chiral boronic ester with a carbenoid, such as (dichloromethyl)lithium, to form a tetrahedral boronate complex. uni-saarland.de This is followed by a 1,2-migration that creates a new stereocenter with a specific orientation relative to the existing one, typically resulting in a 1,2-anti configuration. uni-saarland.deresearchgate.net The process can be repeated to build up complex carbon chains with multiple, well-defined stereocenters. uni-saarland.de

However, achieving control over all possible diastereomers requires a shift from substrate control (where the chiral auxiliary on the starting material dictates the outcome) to catalyst control. Researchers have recently reported the development of a novel catalyst that enables this level of control for benzestrol synthesis. nih.govacs.org This catalytic, enantioselective version of the Matteson homologation overcomes the limitations of previous methods, which often required stoichiometric amounts of a chiral reagent for each step. uni-saarland.deresearchgate.net This breakthrough provides a framework for the catalytic synthesis of complete sets of stereoisomers for other bioactive molecules. nih.gov

Table 1: Key Features of Catalyst-Controlled Matteson Homologation for Benzestrol Synthesis

| Feature | Description | Reference |

|---|---|---|

| Core Reaction | Iterative Matteson Homologation | nih.govacs.org |

| Control Element | Custom-designed catalyst for diastereoselectivity | acs.org |

| Key Intermediate | Chiral boronic esters | uni-saarland.deresearchgate.net |

| Major Advantage | Enables selective synthesis of each benzestrol stereoisomer | nih.gov |

| Significance | Establishes a method for catalytic synthesis of molecules with multiple contiguous stereocenters | nih.gov |

Chiral Auxiliary-Controlled Stereoselective Processes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After guiding the formation of the desired stereocenter, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is fundamental in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. wikipedia.orgnumberanalytics.com

The use of a chiral auxiliary biases the reaction to favor the formation of one diastereomer over another. wikipedia.org Several types of auxiliaries have been developed and are widely used:

Oxazolidinones: Popularized by David A. Evans, these auxiliaries are effective in controlling the stereochemistry of aldol, alkylation, and Diels-Alder reactions. wikipedia.org Steric hindrance from substituents on the oxazolidinone ring directs the approach of incoming reagents. wikipedia.org

Camphorsultam: This auxiliary is highly effective in a variety of asymmetric transformations, including the formation of chiral alcohols and amines.

SAMP/RAMP: Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are used to synthesize chiral aldehydes and ketones via stereoselective alkylation of hydrazones.

tert-Butanesulfinamide: Known as Ellman's auxiliary, this reagent is exceptionally useful for the asymmetric synthesis of chiral amines, which are common motifs in pharmacologically active compounds. wikipedia.orgosi.lv Addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds with high stereoselectivity. wikipedia.org

In the context of synthesizing benzestrol analogs like hexestrol, stereoselective control is paramount. For instance, a highly stereoselective synthesis of d,l-hexestrol was achieved using an intermolecular coupling of Co2(CO)6-complexed propargyl radicals, yielding the product with 90–94% d,l-diastereoselectivity. researchgate.net In other strategies related to the Matteson homologation, chiral diols such as pinanediol are used as auxiliaries to control the configuration of the newly formed stereocenters. uni-saarland.de The choice of the enantiomer of the pinanediol auxiliary determines the absolute configuration of the product. uni-saarland.de Similarly, the use of chiral auxiliaries is crucial in synthesizing enantiopure enamines, which can then react to form products with high enantioselectivity (up to 91% ee). mdpi.com

Isolation and Purification Techniques for Stereoisomers

Following a stereoselective synthesis, which often produces a mixture of diastereomers, effective purification techniques are required to isolate the desired stereoisomer. The presence of multiple stereoisomers necessitates robust analytical and preparative separation methods. diva-portal.org

A common and effective method for purification is gradient elution chromatography on a solid phase column, typically packed with silica (B1680970) gel. diva-portal.org In this technique, the polarity of the solvent mixture (mobile phase) is gradually changed, allowing for the separation of compounds with different affinities for the stationary phase. Flash chromatography, a variation that uses pressure to speed up the process, is frequently employed for product isolation in organic synthesis. dtic.mil

For the separation of enantiomers, which have identical physical properties in a non-chiral environment, specialized techniques are necessary. The most direct method is chiral chromatography , which uses a chiral stationary phase (CSP). diva-portal.org The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and enabling their separation.

Another strategy is pre-column derivatization . In this approach, the mixture of enantiomers is reacted with a single enantiomer of a chiral derivatizing agent to form a mixture of diastereomers. diva-portal.org These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. After separation, the chiral auxiliary can be cleaved to yield the isolated, pure enantiomers. For example, chiral alcohols have been successfully derivatized using enantiopure (2S)-2-acetoxypropionyl chloride or (R)-trans-chrysanthemoyl chloride to facilitate their separation. diva-portal.org

In some synthetic sequences, purification can be enhanced through chemical means. For instance, during the synthesis of analogs via Matteson homologation, the crude product mixture can be treated with methylboronic acid. This treatment facilitates the removal of the chiral diol auxiliary, which can then be recovered almost quantitatively, simplifying the purification of the final product. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzestrol |

| (Dichloromethyl)lithium |

| (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) |

| (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) |

| tert-Butanesulfinamide |

| Hexestrol |

| Pinanediol |

| (2S)-2-acetoxypropionyl chloride |

| (R)-trans-chrysanthemoyl chloride |

Stereochemical Investigations of Benzestrol Dimethyl Ether

Analysis of Stereogenic Centers within the Benzestrol (B26931) Dimethyl Ether Structure

Benzestrol Dimethyl Ether, systematically named 1-[3-ethyl-4-(4-methoxyphenyl)hexan-2-yl]-4-methoxybenzene, possesses a structure with multiple chiral centers, leading to the existence of several stereoisomers. nih.gov The core of the molecule is a substituted hexane (B92381) chain.

The stereogenic centers are located at carbons 2, 3, and 4 of the hexane backbone.

C2: This carbon is bonded to a hydrogen atom, a methyl group, a 4-methoxyphenyl (B3050149) group, and the rest of the hexane chain.

C3: This carbon is bonded to a hydrogen atom, an ethyl group, and carbons 2 and 4 of the chain.

C4: This carbon is bonded to a hydrogen atom, an ethyl group, a 4-methoxyphenyl group, and carbon 3 of the chain.

The presence of these three distinct stereogenic centers means that there are 2³ = 8 possible stereoisomers. These isomers consist of four pairs of enantiomers. A closely related compound, benzestrol, which has hydroxyl groups instead of methoxy (B1213986) groups, has been synthesized in all eight of its stereoisomeric forms, confirming this structural complexity. figshare.com The absolute configuration at each chiral center (designated as R or S) determines the specific stereoisomer. For instance, the highest affinity isomer of benzestrol for the estrogen receptor α has been identified as the (2R, 3S, 4S) configuration. figshare.com

Table 1: Stereogenic Centers in this compound

| Carbon Atom | Substituents | Chirality |

| C2 | H, -CH₃, 4-methoxyphenyl, C3 of hexane chain | Chiral |

| C3 | H, -CH₂CH₃, C2 of hexane chain, C4 of hexane chain | Chiral |

| C4 | H, -CH₂CH₃, 4-methoxyphenyl, C3 of hexane chain | Chiral |

Diastereomeric and Enantiomeric Purity Assessment in Synthetic Products

The synthesis of a specific stereoisomer of this compound necessitates precise control over the chemical reactions to favor the formation of one diastereomer over others and to produce it in high enantiomeric excess. Consequently, the analysis of the resulting product mixture is a critical step to determine its diastereomeric and enantiomeric purity.

Diastereomeric Purity: The ratio of different diastereomers in a synthetic product can be determined using standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for this purpose. amazonaws.comoxinst.com The different spatial arrangements of atoms in diastereomers result in distinct chemical environments for their protons, leading to different chemical shifts and coupling constants. Integration of the signals corresponding to each diastereomer allows for the calculation of the diastereomeric ratio (d.r.). amazonaws.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Chromatographic methods can separate diastereomers based on their different physical properties, such as polarity and boiling point. The relative areas of the peaks in the chromatogram correspond to the abundance of each diastereomer in the mixture.

Enantiomeric Purity: Determining the excess of one enantiomer over the other (enantiomeric excess, or e.e.) requires chiral analytical methods.

Chiral Chromatography (GC or HPLC): This is the most common method for determining enantiomeric purity. jst.go.jp The sample is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times. This allows for their separation and quantification. rsc.org For the parent compound benzestrol, chiral GC has been used to determine the enantiomeric excess of synthetic intermediates. amazonaws.com

NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can be used to distinguish between enantiomers in an NMR spectrum. The reagent forms a diastereomeric complex with each enantiomer, causing their corresponding signals to shift to different frequencies, allowing for quantification. thieme-connect.de

Table 2: Example Purity Assessment Data for a Synthetic Batch

| Analytical Method | Parameter Measured | Result |

| ¹H NMR Spectroscopy | Diastereomeric Ratio (d.r.) | 95:5 |

| Chiral HPLC | Enantiomeric Excess (e.e.) | 98% |

Conformational Analysis of this compound Isomers through Theoretical and Spectroscopic Means

Theoretical Analysis: Computational chemistry provides valuable insights into the conformational preferences of molecules.

Molecular Mechanics: Programs like CAMSEQ8 can be used to perform conformational analysis on nonsteroidal estrogen analogs. llu.edu These methods calculate the potential energy of the molecule as a function of its torsional angles, identifying low-energy (i.e., more stable) conformations. llu.edu

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can provide more accurate energy calculations and electronic structure details for different conformers. researchgate.net

For the parent compound benzestrol, modeling studies have been conducted to determine the likely conformations of all eight stereoisomers when bound to the estrogen receptor. figshare.com These studies revealed that the internal torsional energies of the isomers, along with their calculated binding energies, correlated well with their experimentally observed biological activities. figshare.com The most active isomer adopts a conformation that closely mimics that of other potent nonsteroidal estrogens. figshare.com

Spectroscopic Analysis: Spectroscopic techniques, particularly NMR, can provide experimental evidence for the conformational preferences of molecules in solution.

NMR Spectroscopy: The coupling constants (J-values) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, information about the preferred staggered conformations (anti vs. gauche) around the C-C bonds of the hexane chain can be deduced. oxinst.comdocbrown.info

Studies on related stilbene (B7821643) derivatives show that the molecule's conformation, particularly its ability to adopt a planar-like structure, is a key determinant of its properties. llu.edu For this compound, the interplay of steric hindrance between the bulky substituents and attractive non-covalent interactions dictates the equilibrium between different conformations.

Table 3: Summary of Conformational Properties for Benzestrol Isomers (as a model for this compound)

| Isomer Property | Observation/Finding from Benzestrol Studies figshare.com |

| Conformational Flexibility | Crystal structure analysis shows significant conformational flexibility even within the solid state. |

| Energy of Bound Conformation | Calculated binding energies and internal torsional energies for each isomer correlate with their biological activity. |

| Bioactive Conformation | The highest affinity isomer is predicted to adopt a conformation within the receptor binding site that is similar to other potent estrogens like diethylstilbestrol (B1670540). |

Mechanistic Biochemical Interactions of Benzestrol Dimethyl Ether

Comparative Analysis of Estrogenic Activity: Benzestrol (B26931) Dimethyl Ether versus Benzestrol

The estrogenic activity of a compound is its ability to mimic the effects of the natural estrogen, 17β-estradiol, by binding to and activating estrogen receptors. Comparative studies of Benzestrol and its dimethyl ether derivative are limited, but available evidence suggests a significant disparity in their estrogenic potential.

In one study involving domestic fowl and turkeys, Benzestrol exhibited slight estrogenic activity. In contrast, Benzestrol Dimethyl Ether, even when administered at a notable concentration, failed to produce any discernible increase in oviduct weight, a classic indicator of estrogenic response in these species. This suggests that the etherification of the phenolic hydroxyl groups in Benzestrol to form this compound leads to a substantial reduction, if not a complete loss, of its estrogenic activity in vivo.

The structural basis for this observation lies in the critical role of the phenolic hydroxyl groups in the interaction with the estrogen receptor. For a compound to exhibit significant estrogenic activity, it typically requires a phenolic ring with a hydroxyl group that can act as a hydrogen bond donor, mimicking the A-ring of estradiol (B170435). uomustansiriyah.edu.iq The methylation of these hydroxyl groups in this compound to form ether linkages eliminates this hydrogen-bonding capability, which is a key determinant for high-affinity binding and subsequent receptor activation. uomustansiriyah.edu.iq

| Compound | Chemical Structure | Observed Estrogenic Activity (in vivo, avian model) |

| Benzestrol | 4,4'-(1,2-Diethyl-3-methyl-1,3-propanediyl)bisphenol | Slight estrogenic activity |

| This compound | 1,1'-(1,2-Diethyl-3-methyl-1,3-propanediyl)bis[4-methoxybenzene] | No observable estrogenic activity at tested doses |

Table 1. Comparative estrogenic activity of Benzestrol and this compound.

Molecular Basis of Estrogen Receptor (ER) Binding Affinities and Selectivity in vitro

The interaction between a ligand and the estrogen receptor is the initial step that triggers a cascade of molecular events leading to a physiological response. The affinity with which a compound binds to the different subtypes of the estrogen receptor, namely Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), is a crucial determinant of its biological activity.

Similar to ERα, specific in vitro binding affinity data for this compound with ERβ is not documented. The ligand-binding domains of ERα and ERβ share a high degree of homology, and the key amino acid residues involved in hydrogen bonding with phenolic hydroxyls are conserved. embopress.orgnih.gov Consequently, the etherification of the hydroxyl groups in Benzestrol is expected to have a similarly detrimental effect on its ability to bind to ERβ. While some ligands exhibit selectivity for ERβ, this is often driven by subtle differences in the volume and shape of the ligand-binding pocket. embopress.orgclockss.org However, the fundamental requirement for a hydrogen-bonding phenolic moiety for high-affinity binding is a common feature for both receptor subtypes. plos.org Therefore, it is highly probable that this compound would display a very low binding affinity for ERβ.

| Compound | Predicted ERα Binding Affinity | Predicted ERβ Binding Affinity | Rationale for Prediction |

| Benzestrol | High (for active stereoisomers) | Moderate to High | Presence of free phenolic hydroxyl groups allows for critical hydrogen bonding within the receptor's ligand-binding domain. figshare.complos.org |

| This compound | Very Low | Very Low | Etherification of phenolic hydroxyls prevents the formation of key hydrogen bonds with amino acid residues in the ERα and ERβ binding pockets. uomustansiriyah.edu.iq |

Table 2. Predicted Estrogen Receptor Binding Affinities.

Influence of Dimethyl Etherification on Ligand-Receptor Complex Formation Dynamics

The formation of a stable ligand-receptor complex is a dynamic process that involves conformational changes in both the ligand and the receptor. Upon binding of an agonist like estradiol, the estrogen receptor undergoes a significant conformational rearrangement, leading to the formation of a transcriptionally active complex. nih.govnih.govbmbreports.org

The dimethyl etherification of Benzestrol would profoundly impact these dynamics. The absence of the phenolic hydroxyl groups in this compound would not only weaken the initial binding affinity but also alter the subsequent conformational changes in the receptor. The precise positioning of the ligand within the binding pocket, stabilized by hydrogen bonds, is crucial for inducing the correct conformational shift in key structural elements of the receptor, such as Helix 12, which is essential for the recruitment of coactivator proteins and the initiation of gene transcription. bmbreports.org

Without the anchoring effect of the hydroxyl groups, this compound would likely bind, if at all, with a different orientation and with much lower stability. This would likely result in an inability to induce the specific conformational changes required for receptor activation, leading to a lack of agonistic activity. The ligand-receptor complex, if formed, would be expected to have a much faster dissociation rate compared to that of Benzestrol. nih.gov

Signaling Pathway Modulations at a Cellular Level in vitro

Given the predicted extremely low binding affinity of this compound for both ERα and ERβ, it is unlikely to be a potent modulator of classical estrogen-mediated signaling pathways at a cellular level in vitro. The activation of these pathways, which leads to the regulation of gene expression, is contingent upon the formation of a stable and transcriptionally active ligand-receptor complex. bmbreports.org

Studies on other estrogenic compounds have shown that binding to ERs can trigger a variety of cellular responses, including cell proliferation and the induction of specific gene expression profiles. nih.gov For instance, in ER-positive breast cancer cell lines, potent estrogens can stimulate cell growth and upregulate the expression of estrogen-responsive genes. figshare.com However, due to its likely inability to effectively bind and activate estrogen receptors, this compound is not expected to elicit these effects. Any observed cellular effects would likely occur only at very high concentrations and might be mediated through non-ER-dependent mechanisms. There is currently no available in vitro data specifically detailing the effects of this compound on cellular signaling pathways.

Structure Activity Relationship Sar Studies of Benzestrol Dimethyl Ether

Elucidation of Structural Determinants for Biological Activity in Benzestrol (B26931) Derivatives

The biological activity of benzestrol and its derivatives is intrinsically linked to their specific chemical structures. As a synthetic non-steroidal estrogen, the core structure of benzestrol consists of two phenolic rings connected by a central aliphatic chain. smolecule.com This general arrangement mimics the steroidal structure of natural estrogens like estradiol (B170435), allowing it to bind to estrogen receptors (ER).

Key structural determinants for the biological activity of benzestrol derivatives include:

The Phenolic Hydroxyl Groups: The two hydroxyl (-OH) groups on the phenyl rings are crucial for estrogenic activity. They are believed to mimic the hydroxyl groups on the A and D rings of estradiol, forming critical hydrogen bonds with amino acid residues within the ligand-binding pocket of the estrogen receptor. researchgate.netnih.gov

Stereochemistry: Benzestrol possesses three contiguous stereocenters, meaning it can exist as multiple different stereoisomers. acs.org Research has demonstrated that the specific stereochemistry, or the spatial arrangement of the atoms, is a critical determinant of biological potency. Studies on the complete set of eight stereoisomers of benzestrol revealed that only one isomer possesses uniquely high binding affinity for the estrogen receptor α (ERα). acs.orgfigshare.com This highlights that a precise three-dimensional geometry is required for optimal receptor interaction and subsequent estrogenic response.

Impact of Methylation on Phenolic Hydroxyl Groups on Estrogenic Potency

The free phenolic hydroxyl groups are widely recognized as essential for potent estrogenic activity in both steroidal and non-steroidal estrogens. researchgate.net The process of methylation, which replaces the hydrogen atom of the hydroxyl group with a methyl group (-CH3) to form a methoxy (B1213986) group (-OCH3), has a profound impact on the molecule's biological function. This conversion results in the formation of an ether, in this case, Benzestrol Dimethyl Ether.

The primary consequence of methylating the phenolic hydroxyls is a significant reduction in estrogenic potency. This is because the resulting ether group is a much weaker hydrogen bond donor compared to a hydroxyl group. osti.gov Since hydrogen bonding with specific residues in the estrogen receptor's binding site is a key component of high-affinity binding, this modification hinders the molecule's ability to effectively interact with and activate the receptor. researchgate.netnih.gov

Studies on other synthetic estrogens have shown that introducing substituents, such as in the formation of ether derivatives, generally leads to decreased estrogenic activity. google.com For example, ether derivatives of the related non-steroidal estrogen diethylstilbestrol (B1670540) are described as having only weak estrogenic activity. wikipedia.org The methylation effectively "masks" the critical phenolic groups, preventing the key interactions necessary for a strong estrogenic response. osti.gov

| Compound | Functional Group | Relative Estrogenic Potency |

|---|---|---|

| Benzestrol | Phenolic Hydroxyl (-OH) | High wikipedia.org |

| This compound | Methoxy Ether (-OCH3) | Significantly Reduced google.com |

Correlation of Molecular Geometry and Electronic Properties with Receptor Interaction Profiles

The interaction between a ligand like this compound and the estrogen receptor is governed by a combination of its three-dimensional shape (molecular geometry) and the distribution of electrons within the molecule (electronic properties).

Recent advances in stereocontrolled synthesis have allowed for the creation and testing of all eight distinct stereoisomers of benzestrol. figshare.com These studies have provided definitive evidence for the critical role of molecular geometry. It was found that only the (R,S,S)-benzestrol isomer exhibits very high binding affinity for estrogen receptor alpha (ERα), while the other seven isomers have affinities that are 60 to 600 times lower. figshare.com This demonstrates that a highly specific spatial arrangement of the ethyl and phenyl groups is necessary to achieve a complementary fit with the receptor's binding pocket.

Computational modeling has further illuminated these interactions. The calculated binding energies for the different benzestrol stereoisomers correlate well with their experimentally measured binding affinities and biological activities. figshare.com The conformation of the most active isomer, (R,S,S)-benzestrol, when bound to ERα, closely resembles the bound conformation of trans-diethylstilbestrol, another potent non-steroidal estrogen. figshare.com This underscores the existence of an optimal geometric and electronic profile for high-affinity ER binding among non-steroidal estrogens. The electronic properties, particularly the hydrogen-bonding capacity of the phenolic hydroxyls, are paramount for anchoring the ligand within the receptor. researchgate.net When these groups are methylated, as in this compound, the loss of this key electronic interaction drastically reduces binding affinity.

| Benzestrol Stereoisomer | Relative Binding Affinity for ERα |

|---|---|

| (R,S,S)-Benzestrol | Very High |

| Other 7 Stereoisomers | 60 to 600-fold lower |

Comparative SAR with Other Non-Steroidal Estrogens and their Ether Analogs

The structure-activity relationships of this compound can be better understood by comparing it to other non-steroidal estrogens and their corresponding ether analogs. This class of compounds, which includes well-known examples like diethylstilbestrol (DES) and hexestrol (B1673224), generally requires two phenolic hydroxyl groups separated by a specific distance to achieve high estrogenic potency. researchgate.netiiab.me

The SAR principles are largely consistent across this family of compounds:

Diethylstilbestrol (DES): A potent non-steroidal estrogen. Its ether derivatives, such as diethylstilbestrol monobenzyl ether and dimestrol (diethylstilbestrol dimethyl ether), exhibit significantly weaker estrogenic activity. wikipedia.orgiiab.me

Hexestrol: Another related synthetic estrogen. As with DES and benzestrol, the presence of free hydroxyl groups is key to its activity. Modification of these groups, such as forming ether linkages, is expected to reduce potency. google.com

The common theme is that the core structure provides the correct size and shape to fit into the estrogen receptor, while the terminal phenolic hydroxyls provide the critical anchoring points through hydrogen bonds. The conversion of these hydroxyls to ethers, as in this compound or Dimestrol, disrupts this essential interaction, leading to a universal decrease in binding affinity and, consequently, estrogenic potency. This consistent pattern across different non-steroidal estrogen backbones confirms the indispensable role of the free phenolic groups for strong biological activity.

| Non-Steroidal Estrogen | Ether Analog | Effect of Etherification on Estrogenic Potency |

|---|---|---|

| Benzestrol | This compound | Potency significantly reduced google.com |

| Diethylstilbestrol (DES) | Dimestrol (DES Dimethyl Ether) | Weak estrogenic activity noted wikipedia.orgiiab.me |

| Hexestrol | Hexestrol Dimethyl Ether | Potency significantly reduced google.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations on Benzestrol (B26931) Dimethyl Ether

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. arxiv.orgunige.ch These calculations can predict a wide range of molecular properties, from reactivity to spectroscopic characteristics. For Benzestrol Dimethyl Ether, such studies would offer a fundamental understanding of its chemical behavior.

Electronic structure analysis focuses on the arrangement and energies of electrons within a molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electron density.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost empty orbital and represents the ability to accept electrons. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. schrodinger.comchalcogen.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more reactive and easily polarizable. chalcogen.ro For this compound, a molecule with two aromatic rings, the HOMO is likely to be localized on the electron-rich methoxy-substituted phenyl groups, while the LUMO would be distributed across the π-system.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron density around the molecule. researchgate.net Regions with negative potential (typically colored red) indicate high electron density and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net In this compound, the oxygen atoms of the methoxy (B1213986) groups would be expected to be regions of high negative potential.

While specific quantum chemical calculations for this compound are not prominent in the surveyed literature, data for the related but simpler molecule, dimethyl ether (DME), illustrates the type of information obtained. Calculations on DME have been used to determine its electronic structure, dipole moment, and the energies of its frontier orbitals. researchgate.net These fundamental descriptors are essential for predicting how a molecule will interact with other chemical species. irjweb.com

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Definition | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating capability; related to its ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting capability; related to its electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. schrodinger.com |

| Charge Distribution | The spatial distribution of electron density in the molecule. | Identifies electron-rich and electron-deficient sites, predicting regions for chemical reactions. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions, including how the molecule might orient itself within a receptor binding pocket. |

Transition State Theory (TST) is a fundamental concept in chemical kinetics that explains reaction rates by considering the "activated complex" or "transition state"—an intermediate molecular configuration between reactants and products. libretexts.org According to TST, the rate of a reaction is determined by the concentration of the transition state and the frequency at which it decomposes into products. libretexts.orgcatalysis.blog

Computational chemistry allows for the detailed study of reaction energetics by mapping the potential energy surface of a reaction. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, which is the primary barrier that must be overcome for the reaction to proceed. ox.ac.uk

For the synthesis of this compound and its stereoisomers, theoretical calculations are invaluable. A recent study reported the catalyst-controlled diastereoselective synthesis of benzestrol isomers. acs.org In such a process, different catalysts lead to the formation of different stereoisomers by stabilizing different transition states. Quantum chemical calculations can model these synthetic pathways to:

Identify Transition State Structures: Determine the precise three-dimensional geometry of the activated complexes.

Calculate Activation Energies: Compute the energy barriers for different possible reaction pathways, explaining why certain products are formed preferentially. ox.ac.uk

Rationalize Catalyst Control: Elucidate how a specific catalyst interacts with the reactants to lower the activation energy of one pathway over another, thereby controlling the stereochemical outcome. catalysis.blog

By applying TST and related computational methods to the synthetic routes of this compound, chemists can gain a deeper understanding of the reaction mechanism, optimize reaction conditions, and design more efficient and selective catalysts. catalysis.blogacs.org

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For pharmacologically active compounds like this compound, these methods are essential for predicting how they will interact with biological targets such as the estrogen receptor.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. mdpi.comnih.gov

The estrogenic activity of this compound arises from its ability to bind to estrogen receptors (ERα and ERβ). Docking simulations can model this interaction by placing the this compound molecule into the ligand-binding domain (LBD) of the ER and calculating a "docking score," which estimates the binding affinity. nih.gov Studies on various estrogenic compounds have shown that successful docking requires the ligand to adopt a specific conformation that complements the shape and chemical environment of the receptor's binding pocket. nih.gove-lactancia.org

A study focusing on the synthesis of benzestrol stereoisomers assayed their binding affinity for the estrogen receptor α (ERα), highlighting the importance of stereochemistry in biological activity. acs.org Molecular docking simulations would be the primary tool to rationalize these findings at a molecular level. Such simulations would reveal key interactions, such as:

Hydrogen Bonds: Interactions between the ligand and specific amino acid residues like Glu353, Arg394, and His524 in the ERα LBD.

Hydrophobic Interactions: The nonpolar parts of the ligand fitting into hydrophobic pockets within the LBD, formed by residues such as Leu346, Leu387, and Phe404. e-lactancia.org

By predicting the binding mode and affinity, docking simulations can explain why some isomers are more active than others and guide the design of new ligands with enhanced affinity for the estrogen receptor. nih.gov

Table 2: Key Amino Acid Residues in the Estrogen Receptor α (ERα) Ligand-Binding Domain

| Residue | Role in Ligand Binding | Type of Interaction |

| Glu353 | Anchors the hydroxyl group of natural estrogens like estradiol (B170435). | Hydrogen Bond |

| Arg394 | Forms a hydrogen bond network with the ligand and Glu353. | Hydrogen Bond |

| His524 | Stabilizes the ligand at the other end of the binding pocket. | Hydrogen Bond |

| Phe404 | Contributes to a hydrophobic pocket that accommodates the ligand's core structure. | Hydrophobic (π-stacking) |

| Leu346, Leu387, Leu525 | Line the hydrophobic binding cavity, making van der Waals contacts with the ligand. e-lactancia.org | Hydrophobic |

Molecules that are not rigid, like this compound with its flexible alkyl chain, can adopt a wide range of different three-dimensional shapes, or conformations. nih.gov The specific conformation a molecule adopts is critical for its ability to bind to a receptor. Conformational sampling is the computational process of exploring the full range of accessible conformations of a molecule. biorxiv.org

Molecular Dynamics (MD) is a powerful simulation technique for studying the physical movements of atoms and molecules over time. nih.gov An MD simulation of this compound would involve:

Placing the molecule in a simulated environment, such as water, to mimic physiological conditions. nih.gov

Calculating the forces between atoms and using Newton's laws of motion to simulate their dynamic behavior.

Generating a trajectory that shows how the molecule's conformation changes over time.

These simulations provide insight into the molecule's flexibility, the relative stability of different conformations, and how it might change its shape upon approaching and entering the binding site of the estrogen receptor. nih.gov Understanding the conformational dynamics is crucial because a ligand must often adopt a specific, low-energy "bioactive conformation" to bind effectively. nih.gov

Predictive Models for Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The goal of QSAR is to predict the activity of new, unsynthesized molecules and to understand which structural features are most important for activity. nih.gov

For a class of compounds like benzestrol derivatives, a QSAR model could be developed to predict their estrogenic potency. nih.gov The process typically involves:

Data Set Assembly: A group of molecules with similar core structures to this compound and their experimentally measured binding affinities for the estrogen receptor are collected.

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," are calculated. These can include electronic properties (from quantum chemistry), steric properties (shape, volume), and lipophilicity (logP).

Model Generation: Statistical methods are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Validation: The model's predictive power is tested using molecules not included in the initial training set.

A validated 3D-QSAR model for benzestrol analogs could reveal, for example, that having a bulky group at a certain position decreases binding affinity, while placing an electron-withdrawing group at another position increases it. nih.gov These insights provide a rational basis for designing novel compounds with potentially improved therapeutic profiles.

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of Benzestrol (B26931) Dimethyl Ether, with each technique providing unique insights into its atomic composition and bonding.

High-resolution NMR spectroscopy is an indispensable tool for the structural confirmation of Benzestrol Dimethyl Ether. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the signals corresponding to the protons on the carbon adjacent to the ether's oxygen atom are expected to be shifted downfield, typically appearing in the 3.4–4.5 δ range. pearson.com For this compound, the two methoxy (B1213986) groups (–OCH₃) would present as sharp singlets. The complex aliphatic backbone, featuring ethyl and methyl groups, would produce a series of multiplets, while the aromatic protons on the two p-anisyl rings would appear in the aromatic region of the spectrum. Analysis of the diastereomeric ratio for benzestrol isomers can be determined through ¹H NMR by the integration of signals from the ethyl groups (CH₂CH₃ ). amazonaws.com

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms. Ether carbon atoms typically absorb in the 50–80 δ range in the ¹³C NMR spectrum. pearson.com The spectrum for this compound would show distinct signals for the methoxy carbons, the aromatic carbons, and the carbons of the aliphatic hexane (B92381) chain.

Predicted NMR Data for this compound

The following data is computationally predicted and serves as an illustrative example for research purposes.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~7.10 (d) | Aromatic (ortho to OCH₃) | ~158.0 | Aromatic C-O |

| ~6.85 (d) | Aromatic (meta to OCH₃) | ~135.0 | Aromatic C-alkyl |

| ~3.78 (s) | Methoxy (OCH₃) | ~129.5 | Aromatic CH (ortho) |

| ~2.5-2.8 (m) | Aliphatic CH | ~113.5 | Aromatic CH (meta) |

| ~1.3-1.6 (m) | Aliphatic CH₂ | ~55.2 | Methoxy (OCH₃) |

| ~0.8-1.0 (m) | Aliphatic CH₃ | ~45-50 | Aliphatic CH |

| ~25-30 | Aliphatic CH₂ | ||

| ~12-15 | Aliphatic CH₃ |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. When coupled with gas chromatography (GC-MS), it becomes a powerful tool for separating and identifying the compound in complex mixtures.

The fragmentation of ethers in electron ionization (EI) mass spectrometry is well-characterized and typically involves alpha-cleavage, which is the breaking of the C-C bond adjacent to the oxygen atom. libretexts.orgmiamioh.edu For this compound, with a molecular weight of 326.47 g/mol , the molecular ion peak (M⁺) at m/z 326 would be observed. scbt.comnih.gov Key fragmentation pathways would include cleavage at the benzylic positions and scission of the hexane backbone, leading to characteristic fragment ions.

Plausible Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Plausible Fragment Identity |

| 326 | [M]⁺ (Molecular Ion) |

| 297 | [M - C₂H₅]⁺ (Loss of an ethyl group) |

| 203 | [CH(C₂H₅)(C₆H₄OCH₃)]⁺ |

| 135 | [CH(CH₃)(C₆H₄OCH₃)]⁺ |

| 121 | [C₆H₄OCH₃-CH₂]⁺ (p-methoxybenzyl cation) |

For trace analysis in research matrices, such as determining residues in biological tissues, GC coupled with tandem mass spectrometry (GC-MS/MS) provides enhanced sensitivity and selectivity. researchgate.net This technique is crucial for quantifying stilbene-related compounds at sub-parts-per-billion levels. nih.gov

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. itwreagents.com For this compound, the IR spectrum would be dominated by absorptions characteristic of its ether and aromatic components. Phenyl alkyl ethers, such as anisole (B1667542) (a structural component of the target molecule), typically show two strong C-O stretching bands. pearson.com One band results from the asymmetrical C-O-C stretch at approximately 1250 cm⁻¹, and a second from the symmetrical stretch near 1040 cm⁻¹. bartleby.com

Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic Ring |

| 2990–2850 | C-H Stretch | Alkyl Groups (CH, CH₂, CH₃) |

| 1610 & 1510 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, primarily identifying chromophores. itwreagents.com The two p-methoxyphenyl groups in this compound act as the principal chromophores. The ultraviolet absorption spectra of similar methoxy-substituted stilbenes exhibit maxima around 335 nm. cdnsciencepub.com Anisole itself shows characteristic absorption peaks, and in this compound, these chromophores would lead to distinct absorption bands in the UV region. usc.edu

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for isolating this compound from reaction mixtures, assessing its purity, and separating its various isomers.

Due to its multiple chiral centers, this compound can exist as several stereoisomers. High-performance liquid chromatography (HPLC) is the premier technique for separating these isomers. nih.gov The direct separation of enantiomers is most effectively achieved using a chiral stationary phase (CSP). oup.comchromatographyonline.com

For non-steroidal estrogenic compounds, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OJ or ChiralPak AD columns), have proven successful. nih.govoup.comnih.gov The separation is typically performed under normal-phase conditions, using a mobile phase composed of a mixture of a non-polar solvent like hexane and a more polar alcohol modifier, such as isopropanol. oup.com The addition of a small amount of an amine, like diethylamine, can be used to improve peak shape for basic compounds. chromatographyonline.com This methodology allows for the resolution and quantification of the individual enantiomers and diastereomers of this compound.

Direct analysis of this compound by gas chromatography (GC) is challenging due to its relatively high molecular weight and polarity, which results in low volatility. mdpi.comresearch-solution.com To overcome this, derivatization is employed to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis. scribd.comresearchgate.net

While this compound already possesses ether linkages, related phenolic stilbenes like diethylstilbestrol (B1670540) or hexestrol (B1673224) are often derivatized to form different ethers or esters to enhance their chromatographic properties. nih.gov For instance, reaction with pentafluorobenzoyl chloride creates stable perfluoro esters that are highly responsive to an electron-capture detector (ECD), enabling trace-level detection. nih.gov Another common approach for compounds with hydroxyl groups (which could be relevant for metabolites or precursors of this compound) is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. research-solution.comnih.gov Such derivatization procedures are critical for enabling the robust analysis of this compound and related compounds within research and monitoring contexts. gcms.cz

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

The unambiguous determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. For a compound with multiple stereocenters such as this compound, which possesses two chiral carbons, chiroptical spectroscopic methods, particularly Electronic Circular Dichroism (ECD), provide a powerful tool for elucidating its three-dimensional structure. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, yielding a spectrum that is exquisitely sensitive to its stereochemistry.

The process of assigning the absolute configuration of this compound enantiomers using ECD is a multi-step approach that integrates experimental measurements with theoretical calculations. While specific experimental ECD data for this compound is not extensively published, the established methodology for structurally similar chiral molecules, such as stilbene (B7821643) derivatives, provides a clear framework for its characterization. nih.govnih.govfrontiersin.org

The initial step involves the separation of the racemic mixture of this compound into its individual enantiomers. This is typically achieved through chiral high-performance liquid chromatography (HPLC). nih.govfrontiersin.orgjcchems.com Once the pure enantiomers are isolated, their experimental ECD spectra are recorded.

Concurrently, computational methods are employed to predict the theoretical ECD spectra for each possible stereoisomer of this compound. This is most commonly accomplished using time-dependent density functional theory (TD-DFT) calculations. nih.govjcchems.com The methodology involves:

Conformational Analysis: Identifying the most stable conformers for each possible absolute configuration (e.g., (R,R), (S,S), and the meso-form) of this compound.

ECD Spectrum Simulation: Calculating the ECD spectrum for each of these stable conformers. The final predicted spectrum for each enantiomer is a Boltzmann-weighted average of the spectra of its conformers.

The absolute configuration is then assigned by comparing the experimentally measured ECD spectrum of each isolated enantiomer with the theoretically predicted spectra. A match between the experimental and a calculated spectrum provides a confident assignment of the absolute configuration of that enantiomer. nih.govfrontiersin.org For example, if the experimental spectrum of one enantiomer matches the calculated spectrum for the (R,R)-configuration, its absolute stereochemistry is assigned as such.

The ECD spectra are characterized by Cotton effects (CEs), which are positive or negative bands corresponding to specific electronic transitions. The sign and magnitude of these CEs are directly related to the spatial arrangement of the chromophores within the molecule. For this compound, the methoxyphenyl groups act as the primary chromophores.

To illustrate the expected findings, a hypothetical data table is presented below. This table shows the kind of data that would be generated from a combined experimental and computational ECD study of this compound's enantiomers.

| Stereoisomer | Experimental Cotton Effect (Wavelength, nm) | Calculated Cotton Effect (Wavelength, nm) | Predicted Sign of Cotton Effect |

| Enantiomer 1 | ~280 (+) | ~282 (+) | Positive |

| ~230 (-) | ~235 (-) | Negative | |

| Enantiomer 2 | ~280 (-) | ~282 (-) | Negative |

| ~230 (+) | ~235 (+) | Positive | |

| (R,R)-Benzestrol Dimethyl Ether (Calculated) | ~282 (+) | Positive | |

| ~235 (-) | Negative | ||

| (S,S)-Benzestrol Dimethyl Ether (Calculated) | ~282 (-) | Negative | |

| ~235 (+) | Positive |

In this illustrative table, the experimental ECD spectrum of Enantiomer 1 shows a positive Cotton effect around 280 nm and a negative one around 230 nm. These findings align with the calculated spectrum for the (R,R)-configuration. Conversely, Enantiomer 2 exhibits mirror-image Cotton effects, matching the calculated spectrum for the (S,S)-configuration. This robust correlation between experimental and theoretical data would allow for the unambiguous assignment of the absolute configuration for each enantiomer of this compound. This combined approach of chiral separation, experimental ECD spectroscopy, and theoretical calculations represents the state-of-the-art for determining the absolute stereochemistry of complex chiral molecules. nih.govjcchems.com

Metabolic Transformations of Benzestrol Dimethyl Ether in in Vitro Systems

Enzymatic O-Demethylation Pathways

The primary and initial metabolic transformation anticipated for Benzestrol (B26931) Dimethyl Ether in in vitro systems is O-demethylation. This process involves the removal of one or both methyl groups from the ether linkages, a reaction catalyzed by various enzyme systems.

Cytochrome P450 (CYP) enzymes are the principal catalysts for the O-demethylation of a wide array of xenobiotics, including synthetic estrogens. nih.govnih.gov Specifically, isoforms such as CYP1A1, CYP1A2, and CYP1B1, which are known to metabolize estrogens and related compounds, are likely candidates for the demethylation of Benzestrol Dimethyl Ether. nih.govresearchgate.net The reaction mechanism typically involves the hydroxylation of the methyl group, leading to an unstable intermediate that spontaneously demethylates to form the corresponding phenol (B47542) and formaldehyde.

Given that this compound possesses two methoxy (B1213986) groups, the O-demethylation can occur in a stepwise manner, first yielding a monomethyl ether intermediate before proceeding to the fully demethylated Benzestrol. The specific regioselectivity of this process would be dependent on the specific CYP isoforms involved and the steric and electronic properties of the substrate molecule.

Identification of in vitro Metabolites

Based on the enzymatic pathways described, the primary in vitro metabolites expected from the incubation of this compound with liver microsomes or other appropriate enzyme systems would be:

Benzestrol Monomethyl Ether: The product of a single O-demethylation event. Two positional isomers of the monomethyl ether are possible.

Benzestrol: The product of complete O-demethylation.

Following the initial demethylation, Benzestrol itself can undergo further metabolic transformations. Studies on related stilbene (B7821643) estrogens indicate that subsequent reactions can include aromatic hydroxylation, leading to the formation of catechol metabolites. nih.gov These catechols can then be further metabolized through methylation by catechol-O-methyltransferase (COMT) or undergo oxidation to form reactive quinone intermediates. nih.gov

Therefore, a comprehensive in vitro metabolic study of this compound would likely identify a cascade of metabolites, as depicted in the table below.

Table 1: Potential In Vitro Metabolites of this compound

| Precursor Compound | Metabolic Reaction | Resulting Metabolite |

| This compound | Mono-O-demethylation | Benzestrol Monomethyl Ether |

| Benzestrol Monomethyl Ether | O-demethylation | Benzestrol |

| Benzestrol | Aromatic Hydroxylation | Catechol Metabolites of Benzestrol |

| Catechol Metabolites of Benzestrol | O-methylation | Methoxy-catechol Metabolites |

| Catechol Metabolites of Benzestrol | Oxidation | Quinone Intermediates |

Comparison of Metabolic Profiles with Parent Benzestrol and Related Compounds

The metabolic profile of this compound is intrinsically linked to that of its parent compound, Benzestrol. The initial O-demethylation step essentially converts the prodrug-like dimethyl ether into the more biologically active phenolic compound. Consequently, the downstream metabolic profile of this compound is expected to largely overlap with that of directly administered Benzestrol.

When compared to other synthetic estrogens like Diethylstilbestrol (B1670540) (DES) and Hexestrol (B1673224), similar metabolic pathways are observed. For instance, the in vitro metabolism of Hexestrol, which is structurally very similar to Benzestrol, has been shown to produce hydroxylated metabolites. nih.gov Specifically, 3'-hydroxyhexestrol (B1218120) was identified as a major metabolite, which can be further oxidized to a reactive quinone. nih.gov This parallels the expected formation of catechol and quinone metabolites from Benzestrol.

The rate and extent of the initial O-demethylation of this compound are critical factors that differentiate its metabolic profile from that of Benzestrol. A slower demethylation process would lead to a more sustained release of the active compound, potentially altering its pharmacokinetic and pharmacodynamic properties.

Table 2: Comparison of Metabolic Pathways for Related Synthetic Estrogens

| Compound | Key Metabolic Pathways | Major Metabolites |

| This compound (Predicted) | O-demethylation, Aromatic Hydroxylation, Quinone Formation | Benzestrol, Benzestrol Catechols, Benzestrol Quinones |

| Benzestrol | Aromatic Hydroxylation, Quinone Formation | Benzestrol Catechols, Benzestrol Quinones |

| Hexestrol | Aromatic Hydroxylation, Quinone Formation | 3'-Hydroxyhexestrol, Hexestrol Quinone |

| Diethylstilbestrol (DES) | Aromatic Hydroxylation, Quinone Formation, Glucuronidation | Dienestrol, Hydroxy-DES, DES Quinone |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Stereoisomeric Control

Benzestrol (B26931) is a chiral molecule possessing two stereocenters, meaning it can exist in different stereoisomeric forms (a meso compound and a pair of enantiomers). The biological activity of such molecules is often highly dependent on their specific three-dimensional structure. Benzestrol dimethyl ether's parent compound, benzestrol, is a diastereomer of the more widely known hexestrol (B1673224). Future synthetic efforts are needed to develop novel and efficient routes that allow for precise control over the stereochemistry of this compound.

Current synthetic strategies often result in a mixture of isomers, which can be challenging to separate and may confound the interpretation of biological data. The development of stereoselective or stereospecific synthetic methods would be a significant advancement. This could involve:

Asymmetric Catalysis: Employing chiral catalysts to favor the formation of one specific stereoisomer.

Chiral Auxiliaries: Temporarily incorporating a chiral group into the synthetic precursor to direct the stereochemical outcome of a key reaction.

Substrate-Controlled Synthesis: Designing synthetic pathways where the existing stereochemistry of the starting material dictates the formation of new stereocenters.

Achieving high stereoisomeric purity would enable researchers to unequivocally link specific biological effects to a single, well-defined molecular structure, which is crucial for detailed pharmacological studies.

Advanced Computational Studies on Ligand-Receptor Interactions and Dynamics

The interaction between a ligand like this compound and its receptor, primarily the estrogen receptor (ER), is a dynamic process. While initial studies may have relied on simpler models, advanced computational techniques can provide unprecedented insight into these interactions at an atomic level. Future research should leverage these powerful tools to build a more complete picture.

Key areas for computational investigation include:

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of every atom in the ligand-receptor complex over time. This allows for the study of the conformational changes induced in the estrogen receptor upon binding of this compound, the stability of the binding pose, and the role of water molecules in mediating the interaction.

Free Energy Calculations: Techniques such as free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the binding affinity of this compound for different estrogen receptor subtypes (ERα and ERβ) with high accuracy. This can help explain subtype selectivity and guide the design of new, more selective ligands.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can provide a highly accurate description of the electronic interactions within the receptor's binding pocket, such as hydrogen bonds and π-π stacking, which are critical for ligand recognition and binding.

These advanced computational approaches will not only deepen our fundamental understanding of how this compound functions but also provide a robust platform for the rational design of next-generation molecules with tailored properties.

Investigation of Allosteric Modulation of Estrogen Receptors by this compound

Allosteric modulation, where a ligand binds to a site on a receptor distinct from the primary (orthosteric) binding site, represents a sophisticated mechanism for controlling receptor function. An allosteric modulator can fine-tune the receptor's response to its natural ligand (e.g., estradiol) without directly competing with it. It is a frontier in pharmacology that holds significant therapeutic promise.

Future research should investigate the potential for this compound to act as an allosteric modulator of estrogen receptors. This would involve experiments designed to:

Identify Allosteric Binding: Utilize binding assays where this compound is tested for its ability to alter the binding affinity of a known orthosteric ligand (like estradiol) without displacing it.

Characterize Functional Effects: In cell-based assays, determine if this compound can modify the dose-response curve of estradiol (B170435), for example, by potentiating or inhibiting its effect at sub-maximal concentrations.

Locate the Binding Site: Employ techniques like site-directed mutagenesis or hydrogen-deuterium exchange mass spectrometry (HDX-MS) in combination with computational modeling to identify the putative allosteric binding site on the estrogen receptor.

Discovering an allosteric mode of action for this compound would open up entirely new avenues for its application and for the development of novel classes of receptor modulators.

Exploration of Non-Estrogen Receptor Mediated Biological Activities

While this compound is defined by its interaction with estrogen receptors, many molecules, particularly those with specific structural motifs, can interact with multiple biological targets. This phenomenon, known as polypharmacology, is increasingly recognized as a key aspect of drug action. A comprehensive understanding of this compound requires looking beyond its primary target.

Future research should systematically screen for non-estrogen receptor mediated effects. This could be achieved through:

Target-Agnostic Screening: Using high-throughput screening platforms, such as large-scale enzymatic assays or cell-based phenotypic screens (e.g., in cells lacking estrogen receptors), to identify unexpected biological activities.

Affinity-Based Proteomics: Employing chemical proteomics techniques where a modified version of this compound is used as "bait" to pull down and identify its binding partners from a complex mixture of cellular proteins.

Transcriptomic and Proteomic Analysis: Analyzing global changes in gene and protein expression in cells treated with this compound to uncover signaling pathways that are independent of classical estrogen receptor activation.

Identifying novel, off-target activities could reveal new biological functions for this compound and potentially repurpose it for applications unrelated to estrogen signaling.

Application of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a specific protein or biological pathway. Given its well-defined structure and interaction with estrogen receptors, this compound has the potential to be developed into a valuable research tool.

To be an effective chemical probe, a molecule should ideally possess high potency, selectivity, and a known mechanism of action. Future work could focus on using this compound to:

Dissect ER Subtype Functions: If this compound is found to have significant selectivity for one estrogen receptor subtype over the other (ERα vs. ERβ), it could be used to selectively modulate one subtype and thus help elucidate their distinct biological roles in various tissues and diseases.

Develop Imaging Agents: By attaching a fluorescent dye or a positron-emitting isotope to the this compound scaffold, researchers could create imaging agents to visualize the location and concentration of estrogen receptors in living cells or organisms.

Create Affinity Reagents: Immobilizing this compound on a solid support (like resin beads) would create an affinity chromatography tool for isolating and purifying estrogen receptors from complex biological samples.

Developing this compound into a suite of chemical probes would provide the scientific community with powerful tools to further investigate the intricate biology of estrogen signaling.

Q & A

Q. What strategies resolve contradictions between experimental low-temperature oxidation data and kinetic models for DME?

- Answer: Discrepancies arise from incomplete reaction mechanisms, particularly in RO2● isomerization and ●QOOH pathways . Advanced models integrate quantum-calculated kinetic parameters for these steps and validate against datasets from jet-stirred reactors (JSRs), rapid compression machines (RCMs), and shock tubes . For example, Figure 17 in shows improved ignition delay predictions using updated mechanisms, reducing errors to <10% .

Q. How can reactor design be optimized for DME steam reforming to maximize hydrogen yield?

- Answer: Topology optimization of reformers, such as adjusting channel geometries in microreactors, enhances heat transfer and reduces carbon deposition. Coupling computational fluid dynamics (CFD) with experimental parametric studies (e.g., O:C ratios, space velocities) improves hydrogen production efficiency by 15–20% . Evidence from adiabatic reactors shows that maintaining a temperature gradient of 50–100 K minimizes side reactions .

Q. What methodologies improve the accuracy of DME kinetic models in multi-feedstock systems (e.g., CO₂-rich syngas)?

- Answer: Hybrid models combine lumped kinetic approaches (for scalability) with microkinetic details (for mechanistic fidelity). For CO₂ co-fed systems, parameterizing rate equations using 240+ experimental data points (e.g., from fixed-bed reactors) ensures robustness across varying CO₂/H₂ ratios . Sensitivity analysis identifies dominant pathways, such as CO₂ hydrogenation to methanol as a rate-limiting step .

Data Contradiction Analysis

-

Issue: Overestimation of DME ignition delays in shock tube experiments vs. model predictions.

-

Issue: Divergent viscosity measurements in gas-phase DME at high pressures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.